3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
CAS No.: 1073545-88-6
Cat. No.: VC2563411
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1073545-88-6 |
---|---|
Molecular Formula | C12H14O3 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | 3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15) |
Standard InChI Key | OWXNQQUWPGXPMS-UHFFFAOYSA-N |
SMILES | C1CC1C(CC(=O)O)C2=CC=C(C=C2)O |
Canonical SMILES | C1CC1C(CC(=O)O)C2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structural Characterization
3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid is an organic compound characterized by a combination of cyclopropyl and hydroxyphenyl functional groups attached to a propanoic acid backbone. This structural arrangement gives the molecule unique chemical and biological properties that are of interest in various research domains.
Identification Information
The compound is identified through multiple standardized chemical identifiers as summarized in Table 1:
Parameter | Information |
---|---|
CAS Number | 1073545-88-6 |
Molecular Formula | C₁₂H₁₄O₃ |
Molecular Weight | 206.24 g/mol |
IUPAC Name | 3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid |
SMILES | C1CC1C(CC(=O)O)C2=CC=C(C=C2)O |
InChI | InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15) |
InChIKey | OWXNQQUWPGXPMS-UHFFFAOYSA-N |
Table 1: Chemical identification parameters of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
Structural Features
The compound contains three key structural elements that define its chemical behavior:
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A cyclopropyl ring, which introduces ring strain and unique reactivity
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A 4-hydroxyphenyl group, providing hydrogen-bonding potential
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A propanoic acid moiety, offering acidic properties and potential for derivatization
This combination of functional groups creates a distinctive chemical entity with specific stereochemical and conformational properties that influence its reactivity patterns and biological interactions .
Physicochemical Properties
The physical and chemical properties of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid determine its behavior in various environments and applications. These properties are essential for understanding its potential uses and handling requirements.
Physical Properties
Key physical properties of the compound are compiled in Table 2:
Property | Value | Method/Condition |
---|---|---|
Physical State | Solid | At standard conditions |
Flash Point | 198.6±17.4 °C | Computed |
Boiling Point | 381.3±17.0 °C | At 760 mmHg |
Density | 1.3±0.1 g/cm³ | At room temperature |
Vapor Pressure | 0.0±0.9 mmHg | At 25°C |
Polarizability | 22.1±0.5 10⁻²⁴cm³ | Computed |
Table 2: Physical properties of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
Chemical Reactivity
The compound exhibits specific chemical reactivity patterns due to its functional groups:
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The carboxylic acid group can undergo esterification, amidation, and reduction reactions
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The hydroxyl group on the phenyl ring can participate in substitution reactions, such as ethers formation and esterification
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The cyclopropyl ring can undergo ring-opening reactions under specific conditions
These reactivity patterns make the compound useful in various synthetic pathways for the preparation of more complex molecules.
Synthesis and Preparation Methods
Multiple synthetic routes have been developed for the preparation of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, each with specific advantages and limitations.
Aldol Condensation Route
One common synthetic approach involves an aldol condensation reaction between cyclopropyl ketones and 4-hydroxybenzaldehyde under basic conditions, followed by acidification to yield the desired product . The reaction sequence typically involves:
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Base-catalyzed condensation to form the carbon-carbon bond
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Reduction of the resulting intermediate
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Acidification to form the final propanoic acid derivative
Derived From Related Compounds
The compound can also be prepared from related structures such as 3-cyclopropyl-3-hydroxypropionic acid through appropriate transformations. This pathway involves:
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Reaction with suitable phenolic compounds
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Substitution at the appropriate position
Research Applications and Biological Activity
The unique structure of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid makes it valuable for various research applications across different scientific disciplines.
Chemical Applications
In chemical research, the compound serves as:
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A building block in organic synthesis for preparing more complex molecules
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A model compound for studying cyclopropyl-containing structures
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An intermediate in the preparation of pharmaceutically relevant compounds
Medicinal Research
In pharmaceutical research, significant interest has been shown in developing derivatives of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid as potential therapeutic agents. Research has focused particularly on:
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GPR40 agonists for potential diabetes treatment
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Novel structural scaffolds for drug discovery programs
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Structure-activity relationship studies in medicinal chemistry
Patents and research publications indicate ongoing interest in derivatives of this compound, particularly in the context of G-protein-coupled receptor 40 (GPR40) agonists that may have applications in treating Type 2 diabetes .
Related Compounds and Comparative Analysis
Understanding the relationship between 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid and structurally similar compounds provides valuable insights into its unique properties and potential applications.
Structural Analogs
Several compounds share structural similarities with 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, including:
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3-Cyclopropyl-3-(4-ethylphenyl)propanoic acid (CAS: 24260163)
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3-Cyclopropyl-3-(3-hydroxyphenyl)propanoic acid (CAS: 1142224-60-9)
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3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid (CAS: 192095)
Structure-Property Relationships
The variations in structure among these analogs lead to significant differences in:
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Solubility profiles and hydrogen bonding capabilities
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Metabolic stability and pharmacokinetic properties
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Receptor binding affinities and biological activities
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Chemical reactivity patterns and synthetic utility
These relationships are valuable in medicinal chemistry research, particularly in the optimization of lead compounds for drug development.
Future Research Directions
The continuing interest in 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid suggests several promising research directions:
Medicinal Chemistry Development
There is significant potential for developing derivatives with optimized pharmacological properties, particularly:
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Improving potency and selectivity for specific biological targets
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Enhancing pharmacokinetic profiles for potential drug candidates
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Developing structure-activity relationships to guide rational drug design
Synthetic Applications
As a versatile building block, the compound offers opportunities for:
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Development of new synthetic methodologies
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Creation of novel chemical libraries for drug discovery
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Application in the synthesis of natural product analogs and bioactive compounds
Biological Studies
Further research is needed to fully understand the compound's:
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Mechanism of action in biological systems
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Potential therapeutic applications beyond current investigations
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Interactions with biological targets such as enzymes and receptors
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